N-(3,4-Dimethoxybenzyl)-2-(methylthio)nicotinamide is a chemical compound with potential applications in various scientific fields, including medicinal chemistry and organic synthesis. This compound belongs to the class of nicotinamide derivatives, which are known for their biological activities and therapeutic potential. The compound's structure features a nicotinamide core substituted with both a 3,4-dimethoxybenzyl group and a methylthio group, which may contribute to its unique properties.
The compound can be synthesized from commercially available starting materials, specifically 3,4-dimethoxybenzyl chloride and 2-(methylthio)nicotinic acid. It is classified as a nicotinamide derivative due to the presence of the nicotinamide functional group in its structure. As a member of this class, it may exhibit various biological activities, making it of interest in pharmaceutical research.
The synthesis of N-(3,4-Dimethoxybenzyl)-2-(methylthio)nicotinamide typically involves the following steps:
This method allows for the efficient formation of the target molecule while minimizing by-products.
The molecular formula of N-(3,4-Dimethoxybenzyl)-2-(methylthio)nicotinamide is , with a molecular weight of 318.4 g/mol. The IUPAC name for this compound is N-[(3,4-dimethoxyphenyl)methyl]-2-methylsulfanylpyridine-3-carboxamide.
COC1=C(C=C(C=C1)CNC(=O)C2=C(N=CC=C2)SC)OCThis structure indicates the presence of methoxy groups on the aromatic ring and a methylthio group attached to the pyridine core, which may influence its chemical reactivity and biological activity.
N-(3,4-Dimethoxybenzyl)-2-(methylthio)nicotinamide can undergo several types of chemical reactions:
These reactions highlight the versatility of the compound in synthetic chemistry.
The physical properties of N-(3,4-Dimethoxybenzyl)-2-(methylthio)nicotinamide include:
These properties indicate that the compound has reasonable solubility in physiological conditions, which is advantageous for potential biological applications.
N-(3,4-Dimethoxybenzyl)-2-(methylthio)nicotinamide has several potential applications:
CAS No.: 490-10-8
CAS No.: 1254-35-9
CAS No.: 75-04-7
CAS No.:
CAS No.: 2128735-28-2